molecular formula C11H8F6 B3031756 1-Isopropenyl-3,5-di(trifluoromethyl)benzene CAS No. 66875-48-7

1-Isopropenyl-3,5-di(trifluoromethyl)benzene

Cat. No.: B3031756
CAS No.: 66875-48-7
M. Wt: 254.17 g/mol
InChI Key: GQZHGPTXTONDEY-UHFFFAOYSA-N
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Description

1-Isopropenyl-3,5-di(trifluoromethyl)benzene is a fluorinated aromatic compound featuring two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a reactive isopropenyl (-C(CH₂)=CH₂) group at the 1-position. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, while the isopropenyl moiety provides a site for polymerization or functionalization via addition reactions. This compound is of interest in materials science, agrochemicals, and pharmaceuticals due to its unique electronic and steric properties.

Properties

IUPAC Name

1-prop-1-en-2-yl-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6/c1-6(2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-5H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZHGPTXTONDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381616
Record name 1-isopropenyl-3,5-di(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66875-48-7
Record name 1-isopropenyl-3,5-di(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropenyl-3,5-di(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-di(trifluoromethyl)benzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropenyl-3,5-di(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The isopropenyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-isopropenyl-3,5-di(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 1-isopropyl-3,5-di(trifluoromethyl)benzene.

    Substitution: Formation of halogenated derivatives such as 1-isopropenyl-3,5-di(trifluoromethyl)bromobenzene.

Scientific Research Applications

1-Isopropenyl-3,5-di(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Isopropenyl-3,5-di(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Substituent Reactivity and Electronic Effects

Compound Name Substituents Key Functional Group Properties
1-Isopropenyl-3,5-di(trifluoromethyl)benzene -CF₃ (3,5-), -C(CH₂)=CH₂ (1-) Isopropenyl enables polymerization; -CF₃ imparts electron deficiency and thermal stability.
1-Iodo-3,5-bis(trifluoromethyl)benzene -CF₃ (3,5-), -I (1-) Iodine acts as a leaving group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
1-Azido-3,5-bis(trifluoromethyl)benzene -CF₃ (3,5-), -N₃ (1-) Azide group participates in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .
1-Tert-butyl-3,5-difluorobenzene -F (3,5-), -C(CH₃)₃ (1-) Bulky tert-butyl group increases steric hindrance; -F provides moderate electron withdrawal .

Key Insight : The target compound’s isopropenyl group distinguishes it from analogs with iodine or azide substituents, which are more suited for coupling or conjugation. Its trifluoromethyl groups create stronger electron-withdrawing effects compared to difluoro substituents in the tert-butyl analog.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point/Melting Point
1-Isopropenyl-3,5-di(trifluoromethyl)benzene C₁₀H₇F₆ 256.16* Data not available
1-Iodo-3,5-bis(trifluoromethyl)benzene C₈H₃F₆I 340.01 62–64°C (12 mmHg)
1-Azido-3,5-bis(trifluoromethyl)benzene C₈H₃F₆N₃ 255.12 Data not available
1-Tert-butyl-3,5-difluorobenzene C₁₀H₁₂F₂ 170.20 Data not available

*Calculated using atomic masses.

Key Insight : The iodo derivative has the highest molecular weight due to iodine’s large atomic mass. The tert-butyl analog, despite its bulk, has a lower molecular weight owing to fewer fluorine atoms.

Biological Activity

1-Isopropenyl-3,5-di(trifluoromethyl)benzene, also known by its CAS number 66875-48-7, is a compound characterized by the presence of two trifluoromethyl groups and an isopropenyl substituent on a benzene ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C10H7F6
  • Molecular Weight: 238.16 g/mol
  • Structure:
    C6H4(CF3)2C(CH2)=CH2\text{C}_6\text{H}_4(\text{CF}_3)_2\text{C}(\text{CH}_2)=\text{CH}_2

The biological activity of 1-Isopropenyl-3,5-di(trifluoromethyl)benzene is largely attributed to its ability to interact with various biochemical pathways:

  • Antimicrobial Activity:
    • The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively. This property may lead to the disruption of microbial cell integrity.
  • Enzyme Inhibition:
    • Similar compounds have shown potential in inhibiting enzymes such as reverse transcriptase, which is critical in viral replication processes. The trifluoromethyl groups can stabilize interactions with the enzyme's active site, enhancing inhibitory effects .
  • Cell Signaling Modulation:
    • It has been suggested that compounds with trifluoromethyl substitutions can modulate cell signaling pathways by acting as allosteric modulators or competitive inhibitors .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
Enzyme inhibitionInteraction with reverse transcriptase
CytotoxicityInduction of apoptosis in cancer cells

Case Study: Anticancer Properties

A study investigating the cytotoxic effects of trifluoromethylated compounds found that 1-Isopropenyl-3,5-di(trifluoromethyl)benzene exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, where the compound increased reactive oxygen species (ROS) production .

Comparative Analysis with Similar Compounds

The biological activity of 1-Isopropenyl-3,5-di(trifluoromethyl)benzene can be compared with other trifluoromethylated compounds:

Compound Biological Activity Notable Differences
1-(Trifluoromethyl)benzeneModerate antimicrobial activityLacks isopropenyl group
3,5-Bis(trifluoromethyl)anilineStrong enzyme inhibitorDifferent substitution pattern

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Isopropenyl-3,5-di(trifluoromethyl)benzene
Reactant of Route 2
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1-Isopropenyl-3,5-di(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.